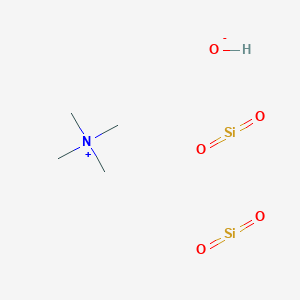

Dioxosilane;tetramethylazanium;hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dioxosilane;tetramethylazanium;hydroxide, also known as tetramethylammonium silicate, is a quaternary ammonium compound with the molecular formula C₄H₁₃NO₅Si₂. This compound is commonly encountered in the form of concentrated solutions in water or methanol. It is colorless in its pure form but may appear yellowish if impure. Tetramethylammonium silicate has a variety of industrial and research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. In this reaction, tetramethylammonium hydroxide is soluble, while potassium chloride is not, allowing for easy separation :

NMe4+Cl−+KOH→NMe4+OH−+KCl

Industrial Production Methods

Industrial production of tetramethylammonium hydroxide often involves the electrochemical method. In this process, tetramethylammonium chloride solution is subjected to electrolysis. The chloride ions migrate towards the anode and discharge to form chlorine gas, while the tetramethylammonium ions migrate towards the cathode, where they combine with hydroxide ions formed from the electrolysis of water to produce tetramethylammonium hydroxide .

化学反応の分析

Types of Reactions

Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:

Acid-Base Neutralization: Reacts with acids to form tetramethylammonium salts.

Decomposition: Decomposes upon heating to form dimethyl ether, trimethylamine, and water.

Substitution Reactions: In alkaline conditions, it can undergo SN2 reactions where hydroxide ions attack methyl groups, forming methanol.

Common Reagents and Conditions

Acids: Reacts with acids like hydrofluoric acid to form tetramethylammonium fluoride.

Heat: Decomposes at elevated temperatures to produce dimethyl ether and trimethylamine.

Alkaline Conditions: Undergoes substitution reactions in the presence of hydroxide ions.

Major Products

Tetramethylammonium Salts: Formed from neutralization reactions.

Methanol: Produced from substitution reactions.

Dimethyl Ether and Trimethylamine: Formed from thermal decomposition.

科学的研究の応用

Tetramethylammonium hydroxide has several scientific research applications, including:

Semiconductor Manufacturing: Used in the anisotropic etching of silicon and as a developer for photoresist materials.

Catalysis: Acts as a phase transfer catalyst in various organic reactions.

Analytical Chemistry: Employed in thermochemical cleavage for analytical purposes.

Nanotechnology: Used as a surfactant in the synthesis of iron nanoparticles to prevent aggregation.

作用機序

The mechanism of action of tetramethylammonium hydroxide involves its ability to act as a strong base and nucleophile. In alkaline conditions, it can perform SN2 attacks on methyl groups, leading to the formation of methanol. Additionally, it can abstract protons from methyl groups to form ylides, which subsequently react with water to produce methanol .

類似化合物との比較

Similar Compounds

Tetramethylammonium Chloride: Similar in structure but lacks the hydroxide ion.

Tetraethylammonium Hydroxide: Similar quaternary ammonium compound with ethyl groups instead of methyl groups.

Uniqueness

Tetramethylammonium hydroxide is unique due to its strong basicity and ability to act as a nucleophile in various chemical reactions. Its applications in semiconductor manufacturing and nanotechnology highlight its versatility and importance in modern scientific research .

特性

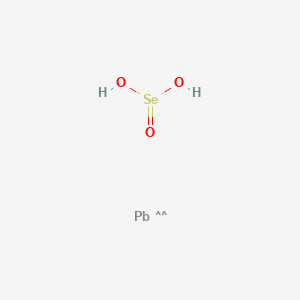

分子式 |

C4H13NO5Si2 |

|---|---|

分子量 |

211.32 g/mol |

IUPAC名 |

dioxosilane;tetramethylazanium;hydroxide |

InChI |

InChI=1S/C4H12N.2O2Si.H2O/c1-5(2,3)4;2*1-3-2;/h1-4H3;;;1H2/q+1;;;/p-1 |

InChIキー |

OJZGAAYNYKWGDQ-UHFFFAOYSA-M |

正規SMILES |

C[N+](C)(C)C.[OH-].O=[Si]=O.O=[Si]=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)

![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)